Monothioacetaal
Monothioacetals are a class of organic compounds containing a methylene group (−CH₂−) linked to two thioether groups (−S−). These compounds can be considered as monosubstituted acetals with a sulfur atom in place of the oxygen. Monothioacetals are commonly used as reagents in organic synthesis due to their stability and reactivity under certain conditions. They often serve as precursors for the formation of disulfides or thiols, facilitating various transformations such as alkylation and acylation reactions. The presence of sulfur provides unique properties that differ from those of acetals, making them valuable in specific chemical processes and applications within pharmaceuticals, agrochemicals, and materials science.
Monothioacetals can be synthesized via a variety of methods, including direct reaction of thioacetals with alcohols or thiols under basic conditions. They are also used as protecting groups in synthetic chemistry to control reactivity selectively. Due to their structural features, monothioacetals exhibit different solubility and reactivity profiles compared to traditional acetals, offering a range of options for chemists to tailor their synthetic strategies according to specific needs.
| Structuur | Chemische naam | CAS | MF |
|---|---|---|---|
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Carbonodithioic acid, O-ethyl S-(1-methylethyl) ester | 67038-54-4 | C6H12OS2 |
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Ethane, [(methoxymethyl)thio]- | 77454-95-6 | C4H10OS |
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89534-41-8 | C6H12O2S | |
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Clinamide C | 1825328-39-9 | C12H22N2O4S2 |
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carbonodithioic acid S,S'-1,2-ethenediyl-O,O'-diisobutyl ester | 1787-00-4 | C12H22O2S4 |
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1-Methoxy-1-(methylsulfanyl)propadiene | 22082-42-4 | C5H8OS |
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(ethylsulfanyl)(iodomethoxy)methanone | 133217-42-2 | C4H7IO2S |
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Carbonothioic acid, O,S-diethyl ester | 3554-12-9 | C5H10O2S |
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Carbonothioic acid, O-(chloromethyl) S-ethyl ester | 133217-37-5 | C4H7ClO2S |
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Ethyl 2-(Ethoxycarbonothioylthio)acetate | 3278-34-0 | C7H12O3S2 |
Gerelateerde literatuur
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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